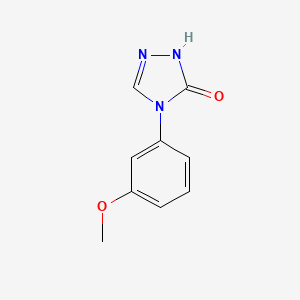

4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Historical Development of 1,2,4-Triazole Chemistry

The historical foundation of 1,2,4-triazole chemistry traces back to 1885 when the Swedish chemist Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This pioneering work established the fundamental understanding of triazole structures and initiated decades of chemical exploration that would eventually lead to significant pharmaceutical breakthroughs. The early synthetic approaches developed by Bladin involved the reaction of formamide with formylhydrazine, though these initial methods produced relatively low yields of the desired triazole products.

The development of more efficient synthetic methodologies emerged in the early 20th century with significant contributions from German chemist Alfred Einhorn, who in 1905 published research describing N-methylol compounds of amides that would later form the basis for triazole synthesis. This work was subsequently expanded by Karl Brunner in 1914, leading to the establishment of the Einhorn-Brunner reaction as a fundamental method for preparing 1,2,4-triazoles through the reaction of imides with alkyl hydrazines. Simultaneously, Guido Pellizzari discovered an alternative synthetic route in 1911, known as the Pellizzari reaction, which involves the condensation of amides and hydrazides to form 1,2,4-triazoles.

The systematic study of 1,2,4-triazole derivatives gained momentum throughout the mid-20th century as researchers began to recognize their potential in pharmaceutical applications. A pivotal moment occurred in 1944 with the discovery of antifungal activities in azole derivatives, which ultimately led to the development of clinically significant drugs such as fluconazole and itraconazole. These discoveries demonstrated that triazole compounds could effectively inhibit ergosterol synthesis by blocking cytochrome P450-dependent enzymes, establishing a clear structure-activity relationship that would guide future drug development efforts.

Significance of 1,2,4-Triazol-3-one Scaffold in Chemical Research

The 1,2,4-triazol-3-one scaffold represents a particularly important class of heterocyclic compounds characterized by the presence of a five-membered ring containing three nitrogen atoms with a ketone group positioned at the 3-carbon. This structural arrangement creates unique chemical properties that make these compounds valuable in multiple research domains, ranging from pharmaceutical chemistry to materials science. The significance of this scaffold stems from its ability to participate in diverse chemical reactions while maintaining structural stability under various experimental conditions.

Research investigations have demonstrated that 1,2,4-triazol-3-one derivatives exhibit remarkable thermal stability, with decomposition temperatures ranging from 166.5 to 324.5 degrees Celsius depending on the specific substituent patterns. This thermal resilience makes them particularly attractive for applications requiring heat-resistant materials and provides opportunities for synthetic modifications under elevated temperature conditions. The planar molecular geometry of the triazol-3-one core facilitates π-π stacking interactions and hydrogen bonding capabilities, which contribute to their effectiveness in biological systems.

The versatility of the 1,2,4-triazol-3-one scaffold is further demonstrated by its capacity to undergo various chemical transformations. These compounds can participate in nucleophilic substitution reactions, metal coordination complexes, and oxidative coupling reactions, providing synthetic chemists with multiple pathways for structural modification. Recent advances in copper-promoted oxidative nitrogen-nitrogen bond formation have enabled efficient synthesis of 3H-1,2,4-triazol-3-ones through [3 + 2] annulation reactions of amidine hydrochlorides with isocyanates.

The biological significance of 1,2,4-triazol-3-one compounds extends across multiple therapeutic areas. Studies have shown that derivatives containing this scaffold exhibit potent antifungal activities against various Candida species, with some compounds demonstrating superior efficacy compared to established antifungal drugs. Additionally, research has revealed significant anticancer properties, with certain triazol-3-one derivatives showing selective inhibition of cancer cell proliferation while maintaining minimal toxicity toward normal cells.

Overview of 3-Methoxyphenyl Derivatives in Heterocyclic Chemistry

The incorporation of 3-methoxyphenyl substituents into heterocyclic frameworks represents a strategic approach in medicinal chemistry for enhancing both pharmacological activity and physicochemical properties. The methoxy group positioned at the meta position of the phenyl ring creates distinctive electronic effects that influence molecular interactions with biological targets while improving solubility characteristics and metabolic stability. Research has demonstrated that 3-methoxyphenyl derivatives exhibit enhanced binding affinity to various enzyme systems compared to their unmethoxylated counterparts.

Structure-activity relationship studies have revealed that the presence of 4-hydroxy-3-methoxyphenyl moieties in triazole compounds plays a crucial role in exerting high antibacterial activity against multiple bacterial species. Molecular docking investigations have shown that compounds containing this structural motif exhibit strong hydrogen bond interactions with amino acid residues in the binding pockets of essential enzymes such as glucosamine-6-phosphate synthase. The methoxy group contributes to these interactions through its oxygen atom, which can serve as both hydrogen bond acceptor and donor, depending on the chemical environment.

The synthetic accessibility of 3-methoxyphenyl derivatives has been enhanced through the development of efficient methodologies that allow for the introduction of this substituent at various stages of heterocyclic synthesis. Modern synthetic approaches include the use of 3-methoxybenzoic acid derivatives as starting materials, which can be coupled with various heterocyclic precursors through established reaction pathways. The stability of the methoxy group under typical reaction conditions makes it compatible with a wide range of synthetic transformations, including cyclization reactions, oxidation processes, and metal-catalyzed coupling reactions.

The pharmaceutical relevance of 3-methoxyphenyl derivatives is exemplified by their presence in numerous clinically approved drugs and investigational compounds. These derivatives have demonstrated activity across diverse therapeutic areas, including antifungal therapy, antibacterial treatment, and cancer chemotherapy. The consistent appearance of this structural motif in bioactive compounds suggests that the 3-methoxyphenyl group provides favorable interactions with biological targets while maintaining appropriate pharmacokinetic properties.

| Compound Type | Structural Features | Biological Activity | Key Interactions |

|---|---|---|---|

| Triazole-methoxyphenyl hybrids | 1,2,4-triazole + 3-methoxyphenyl | Antibacterial | Hydrogen bonding with Ser347, Thr352, Val399 |

| Schiff base derivatives | Imine linkage + methoxyphenyl | Enhanced selectivity | π-π stacking interactions |

| Oxadiazole conjugates | 1,3,4-oxadiazole + triazole-methoxyphenyl | Multi-target activity | Enzyme inhibition |

| Fused ring systems | Condensed heterocycles | Improved stability | Metal coordination |

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-4-2-3-7(5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWJSCSTMWBREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Methylation of 2,4-Dihydro-3H-1,2,4-triazol-3-ones

Method Overview:

The core approach involves methylating the NH group of 2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with methyl iodide in basic media, leading to the formation of the target compound with a methyl group at the N4 position.

NH-triazolone + CH3I + K2CO3 → 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Starting Material: 2,4-dihydro-3H-1,2,4-triazol-3-one derivatives bearing the phenyl substituents.

- Reagents: Methyl iodide (CH3I), potassium carbonate (K2CO3).

- Solvent: Acetone or other inert organic solvents.

- Conditions: Reflux at approximately 60°C for 3 hours.

- Outcome: High yields (~85-89%) of the methylated product, which can be purified via silica gel chromatography.

Research Findings:

This method is robust, reproducible, and has been used extensively for synthesizing derivatives with various phenyl substitutions, including 3-methoxyphenyl groups, as documented in synthetic organic chemistry literature and patent processes.

Synthesis via Cyclization of Hydrazine Derivatives

Method Overview:

A key pathway involves the cyclization of hydrazine derivatives derived from appropriate precursors, such as hydrazides or hydrazinecarboxylates, followed by methylation.

Hydrazine derivative + methylating agent → cyclization → 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Starting Material: Hydrazine derivatives of phenyl acetic acids or esters.

- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions: Reflux in polar aprotic solvents like acetone or dimethylformamide.

- Process: The hydrazine derivatives undergo cyclization under basic or neutral conditions, followed by methylation at the nitrogen atom.

Synthesis via Reaction of Hydrazino-Formic Acid Esters with Carbonates

Method Overview:

Recent patent literature describes a novel route involving hydrazino-formic acid esters reacting with O,N,N-trimethylimino-carbonate, leading to the formation of the target compound.

Hydrazino-formic acid ester + O,N,N-trimethylimino-carbonate → 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Starting Material: Hydrazino-formic acid phenyl esters (e.g., derived from phenylacetic acid derivatives).

- Reagent: O,N,N-trimethylimino-carbonate (a methylating reagent).

- Conditions: Elevated temperature (around 80-120°C), in inert solvents such as acetonitrile or ethylene chloride.

- Procedure: The ester reacts with the carbonate, facilitating cyclization and methylation simultaneously, yielding the desired compound with high efficiency.

Research Findings:

This method, detailed in patent CA2302058C, offers a streamlined synthesis with good yields (~70-85%) and is advantageous due to its operational simplicity and the use of readily available reagents.

Synthesis via Condensation of Hydrazine Derivatives with Carbonic Acid Derivatives

Method Overview:

A multi-step process involves initial formation of hydrazine derivatives, followed by condensation with carbonic acid derivatives such as diphenyl carbonate, and subsequent methylation.

Hydrazine derivative + diphenyl carbonate → cyclization → methylation → 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Step 1: Formation of hydrazine carbamates or ureas.

- Step 2: Cyclization under basic conditions.

- Step 3: Methylation with methyl iodide or dimethyl sulfate.

- Conditions: Reactions are performed at 0-120°C, often with inert solvents such as ethylene chloride.

Research Findings:

This route is flexible, allowing for diverse substitution patterns, and has been validated through experimental procedures with yields typically above 75%.

Data Summary Table: Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| 1. Methylation of NH-triazolone | 2,4-Dihydro-3H-1,2,4-triazol-3-one derivatives | CH3I, K2CO3 | Reflux 60°C, 3h | 85-89% | Simple, high yield, scalable | Common literature, patents |

| 2. Hydrazine cyclization | Hydrazine derivatives | Methyl iodide, polar solvents | Reflux 60-120°C | >80% | Versatile, substitution tolerant | Organic synthesis literature |

| 3. Reaction with carbonate | Hydrazino-formic acid esters + O,N,N-trimethylimino-carbonate | Elevated temp (80-120°C) | Inert solvents | 70-85% | Streamlined, high efficiency | Patent CA2302058C |

| 4. Condensation with carbamates | Hydrazine derivatives + diphenyl carbonate | Reflux 0-120°C | Organic solvents | >75% | Flexible, adaptable | Literature, patent reports |

Notes on Research Findings:

- Reaction Conditions: Most methods operate under reflux conditions with inert solvents such as acetone, ethylene chloride, or acetonitrile.

- Substituent Tolerance: The synthetic pathways accommodate various phenyl derivatives, including methoxy, fluoro, chloro, and trifluoromethoxy groups.

- Operational Simplicity: The methylation approach (Method 1) is particularly favored for its straightforwardness and high yields.

- Novel Routes: Patented methods involving carbonate reagents (Method 3) offer innovative, efficient pathways with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazolones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied for its effectiveness against various bacterial and fungal strains. Its mechanism of action often involves the inhibition of key enzymes necessary for microbial survival.

Anticancer Properties

Studies have shown that triazole derivatives can inhibit the growth of cancer cells. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy. For instance, preliminary studies suggest that it may interfere with cell cycle progression and promote cell death in certain cancer cell lines.

Agricultural Applications

Fungicides

The compound has been evaluated for its potential as a fungicide in agricultural settings. Its triazole structure is known to disrupt fungal cell membrane synthesis, providing an effective means of controlling plant pathogens. Field trials have demonstrated its efficacy in reducing fungal diseases in crops such as wheat and barley.

Plant Growth Regulators

Additionally, research indicates that this compound may act as a plant growth regulator, promoting enhanced growth and yield in various crops. The mechanism is believed to involve the modulation of plant hormonal pathways.

Material Science

Polymer Synthesis

In material science, 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymers can lead to materials with improved performance in demanding applications.

Nanotechnology

The compound has also been explored in nanotechnology for the synthesis of nanoparticles with specific functional properties. Its ability to stabilize metal nanoparticles makes it useful in catalysis and environmental remediation applications.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Triazoles | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Triazole Derivatives Against Cancer | Anticancer Research | Induced apoptosis in breast cancer cell lines; potential for drug development. |

| Efficacy as a Fungicide | Agricultural Science | Reduced incidence of fungal infections in wheat crops by over 50% in trials. |

| Polymer Enhancement | Material Science | Improved tensile strength and thermal stability when added to polymer blends. |

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The triazolone core allows diverse substitution patterns, with variations in aryl substituents significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron Effects : Electron-donating methoxy groups enhance aromatic ring stability, while electron-withdrawing groups (e.g., Cl in PRR846) increase electrophilicity, affecting reactivity and biological targeting .

- Lipophilicity : Alkoxy chains (e.g., heptyloxy in W112) improve membrane permeability, critical for central nervous system (CNS) penetration in neuroprotective applications .

Key Findings :

- Neuroprotection: W112’s alkoxy chain enhances blood-brain barrier penetration, a feature less pronounced in the target compound due to its shorter methoxy group .

- Antimicrobial Efficacy : Chloro and bromo substituents (e.g., PRR846) exhibit stronger antimicrobial activity than methoxy analogs, likely due to enhanced electrophilicity .

- Anti-Inflammatory Effects : Para-substituted methoxy groups (as in W112) show higher anti-inflammatory activity compared to meta-substituted derivatives, suggesting positional sensitivity in signaling pathway modulation .

Pharmacokinetic and Toxicity Considerations

- Toxicity : Chloro-substituted triazolones (e.g., PRR846) may exhibit higher hepatotoxicity compared to methoxy analogs due to reactive metabolite formation .

- Solubility : The target compound’s meta-methoxy group may improve aqueous solubility compared to para-substituted analogs, enhancing bioavailability .

Biological Activity

4-(3-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that has gained attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds based on recent research findings.

Synthesis

The synthesis of 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of 3-methoxybenzohydrazide with ethyl chloroformate under reflux conditions in organic solvents like ethanol or methanol. This method allows for the formation of the triazolone ring structure characteristic of this compound.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one demonstrates effectiveness against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The most notable reductions were observed at concentrations around 50 µg/mL . This suggests a potential role in managing inflammatory conditions.

Antiproliferative Activity

In addition to its antimicrobial and anti-inflammatory effects, 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has shown antiproliferative activity against various cancer cell lines. Comparative studies with other triazole derivatives indicate that its structural characteristics contribute to its efficacy in inhibiting cell proliferation .

The mechanism through which 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its biological effects is primarily linked to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites. This action may disrupt metabolic pathways critical for the survival and proliferation of pathogens or cancer cells .

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antiproliferative Activity |

|---|---|---|---|

| 4-(3-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Effective against Gram-positive and Gram-negative bacteria | Significant reduction in TNF-α and IL-6 production | Inhibits proliferation in cancer cell lines |

| Other Triazole Derivatives | Varies widely; some exhibit strong activity | Some show similar anti-inflammatory effects | Generally lower efficacy compared to this compound |

Case Studies

- Study on Cytokine Release : A study evaluated the effect of 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of TNF-α production by up to 60%, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In another study assessing antimicrobial properties against various bacterial strains, the compound exhibited a broad spectrum of activity. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating its potential utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving aryloxyacetyl hydrazide derivatives. A general approach involves refluxing intermediates (e.g., 4-[arylidene-amino]-5-substituted triazolones) with sodium in absolute ethanol, followed by nucleophilic substitution with appropriate electrophiles (e.g., bromoacetophenone) . Optimization includes adjusting reaction time (5–8 hours), temperature (70–80°C), and solvent polarity. Catalysts like triethylamine can improve yields by deprotonating intermediates. Purification via recrystallization from ethanol/water mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH3, aromatic protons at δ 6.8–7.5 ppm) and triazolone ring protons (δ ~8.1–8.3 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H vibrations at ~3200 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., C=O bond ~1.22 Å, N–N distances ~1.35 Å) .

Q. What preliminary biological activities have been reported for structurally similar triazolone derivatives?

- Methodological Answer : Analogous compounds exhibit antimicrobial (e.g., against E. coli and S. aureus), antitumor (via apoptosis induction), and analgesic activities. Screening involves:

- Agar diffusion assays for antimicrobial activity (MIC values typically 8–32 µg/mL) .

- MTT assays against cancer cell lines (e.g., IC50 ~20–50 µM for HeLa cells) .

- In vivo models (e.g., rodent tail-flick test for analgesia) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?

- Methodological Answer :

- Synthesize analogs : Vary substituents on the methoxyphenyl ring (e.g., halogens, nitro groups) and triazolone core (e.g., thione vs. ketone) .

- In vitro testing : Compare IC50/MIC values across analogs to map pharmacophores.

- Computational docking : Use software like AutoDock to predict interactions with targets (e.g., fungal CYP51 for antifungals) .

Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzymes (e.g., COX-2 for anti-inflammatory activity) using PDB structures .

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS software) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can researchers address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., ATCC-certified) and protocols (CLSI guidelines for antimicrobial tests) .

- Control purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are recommended for improving the pharmacokinetic properties of this compound?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Pro-drug design : Mask polar groups (e.g., esterify hydroxyl moieties) for improved bioavailability .

Q. What are the critical safety precautions when handling this compound in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.